Distinct Substitution Pattern Alters Lipophilicity by ΔLogP ~0.1–1.0 vs. Positional Isomer and Des-Methyl Analog
The target compound (XLogP3 = -0.5) displays intermediate lipophilicity compared to its direct positional isomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine (XLogP3 = -0.6) and the substantially more polar des-methyl analog 2-(1H-pyrazol-4-yl)cyclopropan-1-amine (XLogP3 = -1.5) [1][2][3]. The 0.1-unit LogP difference from the positional isomer, while small, reflects altered hydrogen-bonding capacity due to the connectivity of the primary amine to the cyclopropane ring, and becomes significant when optimizing for CNS permeability where LogP is a critical parameter. The ~1.0-unit difference from the des-methyl pyrazole analog has a pronounced impact on passive membrane permeability and solubility, making the methylated compound more suitable for programs requiring balanced ADME profiles [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3): XLogP3 = -0.6; 2-(1H-pyrazol-4-yl)cyclopropan-1-amine: XLogP3 = -1.5 |
| Quantified Difference | ΔLogP = +0.1 vs. positional isomer; ΔLogP = +1.0 vs. des-methyl analog |
| Conditions | XLogP3 algorithm (PubChem computed descriptor) |
Why This Matters
Procurement decisions should account for lipophilicity differences that directly influence formulation, permeability, and off-target binding profiles in early drug discovery.
- [1] PubChem. (2026). Compound Summary for CID 43810316: 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 56763785: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. XLogP3-AA. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 53725673: 2-(1H-pyrazol-4-yl)cyclopropan-1-amine. XLogP3-AA. National Center for Biotechnology Information. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
